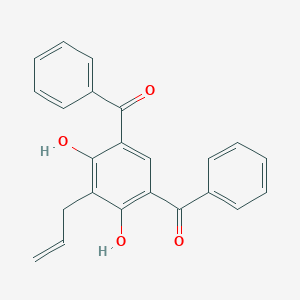

2-Allyl-4,6-dibenzoylresorcinol

Beschreibung

Eigenschaften

IUPAC Name |

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGSBMXRNPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073010 | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102593-74-8 | |

| Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Allyl 4,6 Dibenzoylresorcinol

Classical and Contemporary Synthetic Routes to 2-Allyl-4,6-dibenzoylresorcinol

The preparation of this compound is predominantly accomplished through two key synthetic pathways: the direct alkylation of 4,6-dibenzoylresorcinol (B1584357) and the Claisen rearrangement of an allyloxy intermediate.

Alkylation of 4,6-Dibenzoylresorcinol with Allyl Bromide.benchchem.comgoogle.com

A primary method for synthesizing this compound involves the direct alkylation of 4,6-dibenzoylresorcinol with allyl bromide. google.com This reaction introduces the allyl group onto the resorcinol (B1680541) ring through a nucleophilic substitution mechanism. The process begins with the deprotonation of a hydroxyl group on the 4,6-dibenzoylresorcinol, which then acts as a nucleophile, attacking the allyl bromide. This synthesis route is a foundational step for creating more complex molecules based on the dibenzoylated resorcinol structure.

The choice of solvent is critical for the successful alkylation of 4,6-dibenzoylresorcinol. Common solvents employed for this reaction are methylethyl ketone and methanol. google.com These solvents facilitate the dissolution of the reactants and provide a suitable medium for the reaction to proceed. google.com The selection of the solvent system is a key parameter in optimizing the synthesis for both yield and purity.

The presence of a basic catalyst is essential to facilitate the deprotonation of the phenolic hydroxyl group of 4,6-dibenzoylresorcinol. google.com Commonly used bases include sodium hydroxide (B78521) and alkali metal alkoxides like potassium tert-butoxide. google.com These catalysts act as hydrogen halide neutralizing agents, driving the reaction towards the formation of the desired O-alkylated product, 5-allyloxy-2,4-dibenzoyl phenol (B47542). google.com

The alkylation reaction is typically carried out under heating, with temperatures ranging from 50 to 100°C, often at the reflux temperature of the chosen solvent. google.com The reaction duration is another important factor that is optimized to ensure the complete conversion of the starting material and to maximize the yield of the product, which can be around 70-80% after purification.

Claisen Rearrangement of 5-Allyloxy-2,4-dibenzoyl phenol.google.combenchchem.com

An alternative and key synthetic route to this compound is the Claisen rearrangement of its precursor, 5-allyloxy-2,4-dibenzoyl phenol. google.com This intramolecular rearrangement involves the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring.

The Claisen rearrangement is a thermally induced reaction that requires specific temperature conditions. The process involves heating 5-allyloxy-2,4-dibenzoyl phenol at a rearrangement temperature typically ranging from 100 to 250°C. google.com In a specific procedure, the reaction is conducted by heating the starting material at 200°C for approximately 5 hours. google.com While not explicitly stated in the provided context, Claisen rearrangements are often carried out under anhydrous conditions to prevent side reactions.

Table 1: Synthetic Parameters for this compound

| Synthetic Route | Starting Material | Reagent | Catalyst/Conditions | Solvent | Temperature | Product | Reference |

| Alkylation | 4,6-Dibenzoylresorcinol | Allyl Bromide | Sodium hydroxide or alkali metal lower alkoxide | Methylethyl ketone or methanol | 50-100°C (reflux) | 5-Allyloxy-2,4-dibenzoyl phenol | google.com |

| Claisen Rearrangement | 5-Allyloxy-2,4-dibenzoyl phenol | - | Heat | - | 100-250°C (e.g., 200°C for 5 hours) | This compound | google.com |

Influence of Reaction Time on Yield and Purity

Reaction time is a critical parameter in the synthesis of this compound, directly impacting both the conversion of the starting material and the formation of potential byproducts. The key transformation, a Fries rearrangement, requires sufficient time at an elevated temperature to proceed to completion.

In a documented example, 5-allyloxy-2,4-dibenzoyl phenol is heated at 200°C for 5 hours to achieve the rearrangement. google.com This duration is chosen to maximize the conversion to the desired product. However, optimizing the reaction time is a delicate balance.

Insufficient Reaction Time : If the heating period is too short, the rearrangement will be incomplete, leaving a significant amount of unreacted 5-allyloxy-2,4-dibenzoyl phenol in the reaction mixture. This not only lowers the theoretical yield but also complicates the purification process, as the starting material and product have similar structural features.

Excessive Reaction Time : Conversely, prolonged heating can be detrimental. At high temperatures, extended reaction times can promote the degradation of the product or the formation of other side products, leading to lower isolated yields and reduced purity. researchgate.net For catalyst-driven Fries rearrangements, longer reaction times can also lead to catalyst deactivation. rsc.org

The optimal reaction time is therefore empirically determined to find the point at which the maximum yield of pure product is obtained.

| Reaction Parameter | Condition | Observation | Reference |

| Reactant | 5-allyloxy-2,4-dibenzoyl phenol | Starting material for rearrangement. | google.com |

| Temperature | 200°C | Temperature required for thermal Fries rearrangement. | google.com |

| Reaction Time | 5 hours | Sufficient time for completion of the rearrangement. | google.com |

| General Observation | Reaction times below 100°C can lead to incomplete conversion. | Optimization is key to avoid side product formation. | researchgate.net |

Synthesis of 4,6-Dibenzoylresorcinol Precursors

The direct precursor to this compound is typically formed via the allylation of 4,6-dibenzoylresorcinol. google.com Therefore, the efficient synthesis of 4,6-dibenzoylresorcinol itself is a crucial first stage. This is generally achieved through a Friedel-Crafts acylation of resorcinol.

Acylation of Resorcinol with Benzoyl Halides (e.g., benzoyl chloride)

A common and effective method for synthesizing 4,6-dibenzoylresorcinol is the direct double acylation of resorcinol (1,3-dihydroxybenzene) with two equivalents of an acylating agent, such as benzoyl chloride. google.com This reaction falls under the category of Friedel-Crafts acylation, where the aromatic ring of resorcinol attacks the electrophilic carbonyl carbon of the benzoyl chloride. The hydroxyl groups on the resorcinol ring are strong activating groups, directing the substitution to the ortho and para positions. The 4 and 6 positions are sterically accessible and electronically favored, leading to the desired disubstituted product. The reaction typically requires a catalyst to proceed efficiently.

Catalysis by Transition Metal Lewis Acids (e.g., zinc chloride)

While traditional Friedel-Crafts acylations often use stoichiometric amounts of strong Lewis acids like aluminum chloride, alternative methods utilize catalytic amounts of milder transition metal Lewis acids. google.comlscollege.ac.in Zinc chloride (ZnCl₂) has been demonstrated to be an effective catalyst for the synthesis of 4,6-dibenzoylresorcinol from resorcinol and benzoyl chloride. google.com

In a representative procedure, resorcinol is reacted with an excess of benzoyl chloride in the presence of a catalytic quantity of anhydrous zinc chloride. The mixture is heated to a high temperature (e.g., ~205°C) for a set duration. google.com The zinc chloride coordinates to the carbonyl oxygen of the benzoyl chloride, increasing its electrophilicity and facilitating the acylation of the highly activated resorcinol ring. This method avoids the large volumes of corrosive waste associated with stoichiometric aluminum chloride, offering a more environmentally conscious approach. google.com

| Component | Role | Example Quantity (molar ratio) | Reference |

| Resorcinol | Starting Aromatic Compound | 80 mmol (1 equiv) | google.com |

| Benzoyl Chloride | Acylating Agent | 164 mmol (~2.05 equiv) | google.com |

| Zinc Chloride | Lewis Acid Catalyst | 4 mmol (0.05 equiv) | google.com |

| Temperature | Reaction Condition | ~205°C | google.com |

| Reaction Time | Reaction Condition | 1 hour | google.com |

| Result | Product | ~60% conversion to 4,6-dibenzoylresorcinol | google.com |

Advanced Synthetic Strategies and Industrial Scale-Up

As demand for specialty chemicals grows, there is a continuous drive to develop more efficient, safer, and scalable manufacturing processes. For compounds like this compound, this involves exploring modern technologies like continuous flow chemistry.

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety for highly exothermic or high-temperature reactions, and greater consistency and scalability. digitellinc.comacs.org While a specific continuous flow synthesis for this compound is not prominently documented, the key reactions involved—Friedel-Crafts acylation and Fries rearrangement—are well-suited for this technology.

The Friedel-Crafts acylation of phenols has been successfully demonstrated in continuous flow systems. digitellinc.comresearchgate.net These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher selectivity and yield while minimizing waste. digitellinc.com Similarly, chemical rearrangements are increasingly being performed in flow reactors, which can safely handle potentially hazardous intermediates and allow for reaction conditions (like very high temperatures) that are difficult to manage in large batch reactors. acs.orgrsc.org

A hypothetical continuous flow process for this compound could involve:

Acylation Step : Pumping streams of resorcinol, benzoyl chloride, and a suitable catalyst (such as methanesulfonic acid or a heterogeneous catalyst) through a heated reactor coil to continuously produce 4,6-dibenzoylresorcinol. digitellinc.com

Allylation & Rearrangement : The subsequent allylation and high-temperature Fries rearrangement could also be adapted to a flow process. Heating a stream of the intermediate allyloxy phenol to high temperatures can be achieved much more safely and efficiently in the small, controlled volume of a flow reactor, minimizing the risks associated with large-scale high-temperature batch reactions. google.com

This approach could lead to a more efficient, safer, and scalable production of this compound.

Environmentally Benign Synthetic Approaches

The traditional synthesis of this compound involves a Claisen rearrangement of 5-allyloxy-2,4-dibenzoyl phenol. google.com This precursor is typically prepared by heating 4,6-dibenzoylresorcinol with allyl bromide in a solvent like methylethyl ketone or methanol, using a base such as sodium hydroxide or an alkali metal lower alkoxide. google.com The rearrangement itself is accomplished by heating the 5-allyloxy-2,4-dibenzoyl phenol at temperatures ranging from 100 to 250°C. google.com

In the pursuit of more environmentally friendly methods, modern industrial production has moved towards continuous flow reactors. This approach offers significant advantages, including better temperature control for the exothermic rearrangement, increased production throughput, and a reduction in the amount of solvent required, making the process more sustainable. Purification techniques have also been optimized, with fractional crystallization from ethanol (B145695) or acetone (B3395972) being a key step to achieve high purity levels.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is evident in the efforts to refine the synthesis of this compound. The move to continuous flow reactors aligns with the principle of designing for energy efficiency by providing better heat transfer and control. Furthermore, the reduction in solvent usage addresses the principle of using safer solvents and auxiliaries. While specific solvent-free or metal-free syntheses for this particular compound are not widely documented, the general trend in organic synthesis towards such methods is notable. For instance, metal- and solvent-free syntheses of other complex molecules, like 2-benzyl-4-arylquinoline derivatives using molecular iodine as a catalyst, showcase the potential for developing greener pathways for similar compounds. rsc.org

Chemical Reactivity and Derivatization of this compound

The structure of this compound, with its allyl group, benzoyl moieties, and hydroxyl groups, provides multiple sites for chemical modification, leading to a variety of derivatives with potentially new properties.

Oxidation Reactions of the Allyl Moiety (e.g., epoxidation)

The allyl group is a key functional group that can undergo oxidation to form epoxides or other oxygenated derivatives. This transformation can be achieved using common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions. The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more susceptible to oxidation. wikipedia.org This reactivity is a general characteristic of allylic systems and can be harnessed to introduce new functionalities. wikipedia.org For example, allylic oxidation of 2-allylbenzoic acids has been shown to produce phthalides, demonstrating the synthetic utility of this type of reaction. rsc.org

Reduction of Benzoyl Groups to Corresponding Alcohols

The two benzoyl groups attached to the resorcinol ring can be reduced to their corresponding alcohol functionalities. This reduction can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the ketone groups into secondary alcohols, significantly altering the electronic and steric properties of the molecule and providing new sites for further reactions.

Nucleophilic Substitution Reactions at Hydroxyl Groups

The hydroxyl groups on the resorcinol core are amenable to nucleophilic substitution reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form water, a good leaving group. libretexts.org However, this approach can be limited if the nucleophile is deactivated by the acidic conditions. libretexts.org An alternative is the conversion of the hydroxyl groups into sulfonate esters, which are excellent leaving groups for S_N_2 reactions. libretexts.org These substitution reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of various ethers and esters.

Hydrosilylation of this compound to Silylated Derivatives

The allyl group of this compound can undergo hydrosilylation, a reaction that involves the addition of a silicon-hydride bond across the carbon-carbon double bond. This reaction is a versatile method for creating organosilicon compounds. scirp.orgnih.gov Typically catalyzed by transition metals, most commonly platinum-based catalysts like Karstedt's catalyst, hydrosilylation can lead to the formation of silylated derivatives. scirp.org The reaction can be highly regioselective, often favoring the formation of the β-adduct. scirp.org This process allows for the introduction of siloxane functionalities, which can impart unique properties to the parent molecule.

Table of Reaction Conditions and Products

| Reaction Type | Reagents and Conditions | Major Products |

| Oxidation of Allyl Moiety | m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, mild conditions | Epoxides or other oxygenated derivatives |

| Reduction of Benzoyl Groups | Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) | Corresponding alcohols |

| Nucleophilic Substitution at Hydroxyl Groups | Alkyl halides or acyl chlorides in the presence of a base | Alkylated or acylated resorcinol derivatives |

| Hydrosilylation of Allyl Moiety | Hydrosilanes (e.g., trichlorosilane, siloxanes) with a transition metal catalyst (e.g., platinum-based) scirp.orgnih.gov | Silylated derivatives |

Catalytic Systems for Hydrosilylation (e.g., Karstedt's catalyst)

The hydrosilylation of the allyl group in this compound is a critical reaction for introducing silyl (B83357) functional groups. This transformation is most effectively achieved through the use of platinum-based catalysts, with Karstedt's catalyst being a prominent and highly efficient option.

Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand, is widely recognized for its high catalytic activity in hydrosilylation reactions. Its primary advantages include high reaction speeds and the ability to function under mild conditions. The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several key steps:

Oxidative Addition: The hydrosilane (H-SiR₃) adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.

Alkene Coordination: The alkene (in this case, the allyl group of this compound) coordinates to the platinum(II) complex.

Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This insertion can occur in two ways, leading to either a terminal (anti-Markovnikov) or internal (Markovnikov) addition product. In the case of terminal alkenes like the allyl group, the anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon of the double bond.

Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of Karstedt's catalyst allows for its use in very low concentrations, which is economically and environmentally advantageous. While other platinum catalysts and even catalysts based on other transition metals like rhodium can be used for hydrosilylation, Karstedt's catalyst remains a preferred choice for its high reactivity and selectivity.

Formation of 4,6-dibenzoyl-2-(di or mono-alkoxysilylalkyl)resorcinols

The hydrosilylation of this compound with alkoxysilanes, such as triethoxysilane (B36694) (HSi(OEt)₃) or diethoxymethylsilane (B37029) (HSiMe(OEt)₂), in the presence of a catalyst like Karstedt's catalyst, leads to the formation of 4,6-dibenzoyl-2-(di or mono-alkoxysilylalkyl)resorcinols.

The reaction proceeds via the addition of the Si-H bond of the alkoxysilane across the C=C double bond of the allyl group. Following the typical anti-Markovnikov regioselectivity of platinum-catalyzed hydrosilylation of terminal alkenes, the silicon atom attaches to the terminal carbon of the former allyl group, resulting in a propyl bridge between the resorcinol ring and the silyl group.

For instance, the reaction with triethoxysilane would yield 4,6-dibenzoyl-2-(3-triethoxysilylpropyl)resorcinol. The existence of this specific product is confirmed through its listing by chemical suppliers. While detailed, publicly available research studies outlining specific reaction conditions and yields for this particular transformation are scarce, the general principles of hydrosilylation provide a clear indication of the expected outcome.

The resulting alkoxysilyl-functionalized resorcinol derivatives are stable compounds where the newly formed carbon-silicon bond is robust. The alkoxy groups on the silicon atom remain reactive and can undergo hydrolysis and condensation reactions, opening up possibilities for the creation of larger, silicon-based structures or for grafting onto surfaces.

Below is a table summarizing the key reactants and the expected primary product of this transformation.

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Triethoxysilane | Karstedt's catalyst | 4,6-dibenzoyl-2-(3-triethoxysilylpropyl)resorcinol |

| This compound | Diethoxymethylsilane | Karstedt's catalyst | 4,6-dibenzoyl-2-(3-(diethoxymethylsilyl)propyl)resorcinol |

Spectroscopic and Analytical Characterization of 2 Allyl 4,6 Dibenzoylresorcinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Allyl-4,6-dibenzoylresorcinol, both ¹H and ¹³C NMR provide critical data for structural confirmation. A patent describing the synthesis of this compound and its derivatives confirms that the molecular structures were verified using proton and carbon-13 NMR spectroscopy google.com.

¹H NMR Spectral Analysis of Allyl and Aromatic Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the allyl group and the aromatic rings.

The allyl group protons would typically present as a complex multiplet system:

A doublet for the two terminal vinyl protons (=CH₂).

A multiplet for the internal vinyl proton (-CH=).

A doublet for the methylene protons (-CH₂-) adjacent to the aromatic ring.

The aromatic protons of the two benzoyl groups and the resorcinol (B1680541) ring would appear in the downfield region of the spectrum. The protons on the benzoyl groups are expected to produce multiplets characteristic of a monosubstituted benzene (B151609) ring. The single proton on the central resorcinol ring will likely appear as a singlet.

Due to the lack of publicly available experimental data, a representative data table cannot be generated at this time.

¹³C NMR for Structural Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the allyl group, the benzoyl groups, and the resorcinol core.

Allyl Group Carbons: Two signals in the olefinic region for the C=C double bond and one signal in the aliphatic region for the -CH₂- carbon.

Benzoyl Group Carbons: Signals for the carbonyl carbons (C=O) would be observed in the highly deshielded region. The aromatic carbons of the benzoyl rings would also produce a set of characteristic signals.

Resorcinol Ring Carbons: The substituted carbons of the resorcinol ring, including those bearing the hydroxyl, allyl, and benzoyl groups, would each give a unique signal.

A precise data table is contingent on the availability of experimental spectral data, which is not currently available in the public domain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Carbonyl (C=O) Stretches

The presence of the two benzoyl groups in this compound will give rise to a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1630-1680 cm⁻¹.

Analysis of Hydroxyl (OH) Stretches

The two hydroxyl (-OH) groups on the resorcinol ring are a key feature of the molecule. These groups will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | 1630 - 1680 |

| Hydroxyl (O-H) | 3200 - 3600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation provided by the benzoyl groups attached to the resorcinol ring in this compound is expected to result in strong UV absorption. While the specific UV-Vis spectrum for this compound is not available, a related compound, 4,6-dibenzoyl-2-(3-triethoxysilylpropyl) resorcinol, exhibits absorption maxima (λmax) at 289 nm and a shoulder at 330 nm when measured in chloroform google.com. This suggests that this compound would have a similar absorption profile.

| Compound | Solvent | λmax (nm) |

| 4,6-dibenzoyl-2-(3-triethoxysilylpropyl) resorcinol | Chloroform | 289, 330 (shoulder) |

Determination of Absorbance Profile and λmax

UV-Visible spectroscopy is a fundamental technique used to study the electronic absorption properties of this compound. The absorbance profile is dictated by the chromophores within the molecule, which include the resorcinol ring, two benzoyl groups, and an allyl group. The interaction and conjugation between these functional groups give rise to a characteristic UV spectrum. The maximum absorbance wavelength, or λmax, for this compound is observed at approximately 280 nm. This absorption is a key parameter for both qualitative identification and quantitative analysis.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Maximum Absorbance (λmax) | ~280 nm |

Correlation with Electronic Transitions

The absorption of UV radiation by this compound corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy orbitals. The specific structure of the compound, featuring extensive conjugation between the aromatic rings and the carbonyl groups (C=O), allows for specific types of electronic transitions.

The observed λmax is primarily the result of two types of transitions:

π→π* (pi to pi-star) transitions: These are high-energy transitions that occur in conjugated systems, such as the benzoyl and resorcinol moieties of the molecule. The delocalized π-electron system reduces the energy gap between the bonding (π) and antibonding (π*) orbitals. msu.edu Increased conjugation shifts the absorption maximum to longer wavelengths. msu.edu

n→π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups, to an antibonding (π) orbital. masterorganicchemistry.com Transitions of this type are typically weaker and occur at longer wavelengths compared to π→π transitions for isolated chromophores. masterorganicchemistry.com

The absorbance band around 280 nm for this compound is characteristic of the extensive π→π* transitions within its conjugated system, influenced by the carbonyl and hydroxyl substituents on the aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C23H18O4, HRMS is used to confirm its composition by comparing the experimentally measured mass to the theoretically calculated exact mass. This precise measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C23H18O4 calpaclab.comfishersci.canih.gov |

| Nominal Mass | 358.4 g/mol calpaclab.comnih.gov |

| Calculated Exact Mass | 358.12050905 Da nih.gov |

Predicted Collision Cross Section (CCS) Values of Adducts

Ion mobility-mass spectrometry is an advanced technique that can separate ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from this method, representing the effective area of the ion as it moves through a buffer gas. While experimental CCS values require specific analysis, computational methods can predict these values for different ion adducts (e.g., [M+H]+, [M+Na]+). The predicted CCS for the neutral molecule is a useful physicochemical property. For this compound, a computed CCS value has been reported, which can aid in its identification in complex mixtures when using ion mobility-MS techniques.

Table 3: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value |

| Collision Cross Section (CCS) | 74.6 Ų nih.gov |

Chromatographic Purity Assessment

Ensuring the purity of a chemical compound is critical for research and potential applications. Chromatographic techniques are the standard for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of this compound. In this technique, the compound is passed through a column under high pressure, and its separation from impurities is monitored, typically by a UV detector set to a wavelength where the compound strongly absorbs, such as its λmax of ~280 nm. The purity is calculated by comparing the area of the main peak corresponding to the compound against the total area of all peaks in the chromatogram. Commercial grades of this compound are typically available in purities of 98% or higher, as verified by HPLC. calpaclab.comfishersci.ca

Table 4: Purity Data for Commercial this compound

| Analytical Method | Typical Purity |

| HPLC | ≥98% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for monitoring the progress of chemical reactions involving the synthesis of this compound and its derivatives. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture, thereby enabling the determination of reaction completion. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or a mixture of solvents). The polarity of the compounds plays a crucial role in their mobility on the TLC plate.

The synthesis of this compound typically proceeds in two main steps, each of which can be effectively monitored using TLC:

Friedel-Crafts Acylation of Resorcinol: The initial step involves the diacylation of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst to form 4,6-dibenzoylresorcinol (B1584357).

Allylation of 4,6-dibenzoylresorcinol: The intermediate, 4,6-dibenzoylresorcinol, is then allylated using an allyl halide (e.g., allyl bromide) to yield the final product, this compound.

The progress of these reactions can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

A common mobile phase for the TLC analysis of these phenolic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the spots. For visualization, the developed TLC plates are typically observed under UV light (254 nm), where the aromatic compounds appear as dark spots against a fluorescent background.

The relative positions of the spots on the TLC plate, quantified by their retention factor (Rf) values, are indicative of their polarities. Resorcinol, being the most polar starting material with two free hydroxyl groups, will have the lowest Rf value. The introduction of two benzoyl groups to form 4,6-dibenzoylresorcinol increases its molecular weight and reduces its polarity, resulting in a higher Rf value compared to resorcinol. The subsequent allylation to form this compound further decreases the polarity, leading to the highest Rf value among the three compounds.

Detailed Research Findings:

In a typical experimental setup for monitoring the Friedel-Crafts acylation of resorcinol, a TLC plate is spotted with a sample of the initial reaction mixture, a pure sample of resorcinol, and a pure sample of benzoyl chloride. As the reaction progresses, aliquots are taken at regular intervals and spotted on the TLC plate. The gradual fading of the resorcinol spot and the emergence of a new, less polar spot (higher Rf) corresponding to 4,6-dibenzoylresorcinol are observed. The reaction is considered complete when the resorcinol spot is no longer visible.

Similarly, for the allylation of 4,6-dibenzoylresorcinol, the reaction mixture is monitored by TLC, with spots of the starting material (4,6-dibenzoylresorcinol) and the reaction mixture. The formation of the final product, this compound, is indicated by the appearance of a new spot with a higher Rf value than that of the starting material. The completion of the reaction is marked by the disappearance of the 4,6-dibenzoylresorcinol spot.

The following interactive data table summarizes the expected Rf values for the compounds involved in the synthesis of this compound in a representative TLC system.

| Compound | Structure | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 7:3) |

| Resorcinol | C₆H₄(OH)₂ | High | ~0.2 |

| 4,6-dibenzoylresorcinol | C₂₀H₁₄O₄ | Medium | ~0.5 |

| This compound | C₂₃H₁₈O₄ | Low | ~0.7 |

It is important to note that the exact Rf values can vary depending on the specific conditions, such as the exact composition of the mobile phase, the type of TLC plate used, the temperature, and the degree of chamber saturation. Therefore, it is standard practice to run reference standards alongside the reaction mixture for accurate identification of the spots.

Computational and Theoretical Studies on 2 Allyl 4,6 Dibenzoylresorcinol

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Interactions with Enzymatic Targets (e.g., 11β-HSD, acetyl-CoA carboxylase)

No published studies were found that have performed molecular docking simulations of 2-Allyl-4,6-dibenzoylresorcinol with enzymatic targets such as 11β-hydroxysteroid dehydrogenase (11β-HSD) or acetyl-CoA carboxylase. While the potential for such studies has been noted in methodological suggestions within chemical database entries, there is no evidence of their execution or any resulting data, such as binding affinities or interaction modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no available research that has developed or applied Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of this compound. QSAR studies require a dataset of structurally related compounds with measured biological activities, and no such dataset involving this compound appears to have been published.

Density Functional Theory (DFT) Calculations for Electronic Structure

A search for published literature yielded no studies that have employed Density Functional Theory (DFT) calculations to investigate the electronic structure of this compound. Consequently, there are no available data on its molecular orbitals, electrostatic potential, or other electronic properties derived from DFT methods.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulation studies of this compound have been published. Therefore, information regarding its conformational flexibility, dynamic behavior, and interactions with solvent molecules, which would be elucidated by MD simulations, is not available.

Computational Prediction of Spectroscopic Parameters

There is a lack of published research on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound. While experimental data may exist, theoretical calculations to predict and interpret these spectra have not been reported in the available literature.

Applications and Functional Aspects of 2 Allyl 4,6 Dibenzoylresorcinol in Advanced Materials

Role as a UV Absorber in Polymer Systems

One of the primary applications of 2-Allyl-4,6-dibenzoylresorcinol is as an ultraviolet (UV) absorber in various polymer systems. Its structure is highly effective at absorbing damaging UV radiation, thereby protecting materials from photodegradation.

When incorporated into polymer matrices, this compound significantly improves the resistance of coatings and plastics to degradation caused by UV light. This enhancement of photostability is crucial for extending the service life of products exposed to sunlight. The compound can be integrated into various coating compositions, including thermoplastic and thermosetting acrylics, to protect plastic substrates like polycarbonate from discoloration and degradation. epo.org An effective amount of the UV absorber in a coating is generally considered to be the quantity necessary to achieve an absorbance of at least 0.3 in the 300 to 330 nm wavelength range, which corresponds to the absorption of at least 50% of the incident UV radiation. epo.org

The mechanism by which this compound protects polymers is characteristic of hydroxyphenyl-based UV absorbers. The molecule absorbs high-energy UV photons, which excites it to a higher energy state. This process typically involves an intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen of an adjacent benzoyl group. This excited state is unstable and rapidly returns to its original ground state. The absorbed energy is dissipated harmlessly as thermal energy (heat) through a non-radiative pathway. This rapid and efficient cycle of absorption and dissipation allows the molecule to protect the surrounding polymer matrix from the harmful effects of UV radiation without being consumed in the process.

The efficacy of this compound as a UV stabilizer has been demonstrated in specific applications. For instance, a study on coatings formulated with this compound showed a notable 30% increase in UV stability when compared to formulations that did not include the additive. This level of enhancement is particularly valuable for outdoor applications where materials are subjected to prolonged and intense sunlight exposure. Its use in protective coatings for polycarbonate articles is another practical example of its application in safeguarding materials intended for outdoor use. epo.org

| Application | Polymer System | Key Finding/Benefit | Source |

| Protective Coatings | General Polymer Coatings | 30% increase in UV stability compared to formulations without the additive. | |

| Coatings for Plastics | Thermoplastic/Thermosetting Acrylics | Protects underlying polycarbonate substrates from discoloration and degradation. | epo.org |

Building Block for Resorcinarenes in Supramolecular Chemistry

Beyond its role as a UV absorber, this compound serves as a valuable precursor molecule, or building block, for the synthesis of resorcinarenes. These are macrocyclic compounds that play a significant role in the field of supramolecular chemistry. lifechemicals.comnih.gov

The synthesis of resorcinarenes from this compound typically involves an acid-catalyzed condensation reaction with various aldehydes. mdpi.com In this process, four molecules of the resorcinol (B1680541) derivative react with four molecules of an aldehyde to form the characteristic cyclic, bowl-shaped structure of a resorcin researchgate.netarene. mdpi.comresearchgate.net The substituents on the original resorcinol unit, such as the allyl and benzoyl groups, become part of the final macrocycle's structure, influencing its properties and potential applications. The formation of the macrocycle blocks the 4- and 6-positions of the resorcinol rings, which can allow for regioselective reactions at the 2-position in subsequent functionalization steps. mdpi.com The synthesis can sometimes result in different conformations of the resorcinarene, such as the chair (C2h) or boat (C2v) forms. researchgate.net

Resorcinarenes possess a well-defined, hydrophobic cavity and an upper rim adorned with hydroxyl groups, making them excellent host molecules in host-guest chemistry. lifechemicals.comresearchgate.net This structure allows them to encapsulate smaller "guest" molecules, including active pharmaceutical ingredients (APIs). lifechemicals.commdpi.com This encapsulation capability is particularly useful for:

Improving Solubility: Resorcinarenes can carry hydrophobic drugs, which have poor solubility in water, enhancing their bioavailability. lifechemicals.com

Controlled Release: By forming stable but reversible complexes, resorcinarenes can be designed into smart drug delivery systems that release their payload in response to specific stimuli, such as a change in pH. lifechemicals.commdpi.com

Stabilization: They can protect encapsulated drugs from degradation, leading to longer circulation times and improved therapeutic outcomes. lifechemicals.com

The ability to form these host-guest complexes has led to extensive exploration of resorcinarenes in the development of innovative drug carriers, molecular transporters, and nanocarriers for targeted therapies. lifechemicals.commdpi.com

Integration into Advanced Polymer Matrices

The unique molecular architecture of this compound, featuring both UV-absorbing benzoyl groups and a reactive allyl functionality, has led to its investigation for integration into advanced polymer matrices. Its utility is particularly notable in the development of weatherable thermoplastic materials and as a component in resorcinolic resins for adhesion promotion.

Development of Weatherable Thermoplastic Materials

The integration of this compound into thermoplastic resins is a key strategy for enhancing their resistance to weathering, particularly degradation caused by ultraviolet (UV) radiation. Thermoplastics, while valued for properties like optical clarity and high ductility, are often susceptible to photodegradation, leading to discoloration and loss of mechanical integrity over time. google.comspecialchem.com

This compound serves as a crucial intermediate in the synthesis of specialized UV absorbers. google.comgoogle.comepo.org The core 4,6-dibenzoylresorcinol (B1584357) structure is responsible for absorbing harmful UV radiation. The allyl group at the 2-position provides a reactive site for further chemical modification, specifically through hydrosilylation. google.comepo.org

In a documented process, this compound is reacted with a trialkoxysilane in the presence of a hydrosilylation catalyst. google.com This reaction attaches a silyl (B83357) group to the resorcinol core via the allyl linkage, creating a silylated UV absorber, specifically a 4,6-dibenzoyl-2-(trialkoxysilylalkyl) resorcinol. google.com

These silylated derivatives of this compound are designed to be incorporated into coating compositions, particularly silicone hardcoats, which are then applied to thermoplastic substrates such as polycarbonate. google.comepo.org The silylated functionality enhances the compatibility of the UV absorber with the silicone matrix, ensuring a stable and durable protective layer. google.comgoogle.com This approach yields coatings with excellent abrasion resistance, UV absorbance, and superior weatherability. epo.org The loss of absorbance for these silylated resorcinols has been measured to be significantly low after extended exposure to xenon arc lamps, indicating high photostability. google.com

| Parameter | Description | Reference |

| Intermediate Compound | This compound | google.comgoogle.comepo.org |

| Functional Groups | Benzoyl (UV absorption), Allyl (reaction site) | google.comepo.org |

| Modification Reaction | Hydrosilylation | google.comepo.org |

| Final Product | 4,6-dibenzoyl-2-(trialkoxysilylalkyl) resorcinol | google.com |

| Application | UV absorber in silicone hardcoats for thermoplastics | google.comepo.org |

| Key Benefit | Improved photostability and compatibility with the coating matrix | google.comgoogle.com |

Resorcinolic Resins in Adhesion Promotion

Resorcinol-formaldehyde (RF) resins are well-established adhesion promoters, particularly in bonding rubber to reinforcing fibers like polyester (B1180765) and aramid, as well as to metal. researchgate.net These resins are a critical component of resorcinol-formaldehyde-latex (RFL) dips used to treat tire cords, enhancing the bond between the cord and the rubber matrix. The mechanism involves the reaction of resorcinol with a formaldehyde (B43269) donor to form a resin that can chemically interact with both the fiber and the rubber. researchgate.netmdpi.com

While direct research detailing the specific use of this compound in commercial resorcinolic adhesive systems is not extensively published, the functional groups present on the molecule suggest a potential role. The phenolic hydroxyl groups on the resorcinol ring are the primary sites for reaction with formaldehyde in traditional RF resin chemistry. mdpi.com

The presence of the allyl group on the this compound molecule introduces an additional reactive site. Allyl groups are known to participate in cross-linking reactions. nih.gov In the context of an adhesive resin, this functionality could potentially lead to a more complex and robust cross-linked network upon curing. This enhanced cross-linking could contribute to improved thermal stability and adhesive strength of the bond.

The fundamental reaction for the formation of resorcinolic resins involves the electrophilic substitution on the resorcinol ring by formaldehyde, which is catalyzed by either acid or base. The resulting hydroxymethylresorcinols then condense to form methylene-bridged polymers. mdpi.com The introduction of an allyl group on the resorcinol ring provides a site for potential secondary reactions that could modify the final properties of the cured adhesive.

| Component | Function in Adhesion | Potential Influence of this compound |

| Resorcinol | Reacts with formaldehyde to form the resin backbone. Provides sites for bonding to substrates. | The resorcinol core of the molecule would participate in the primary resin-forming reactions. |

| Formaldehyde | Cross-linking agent that reacts with resorcinol. | Would react with the phenolic hydroxyl groups on the resorcinol ring. |

| Allyl Group | Not present in traditional RF resins. | Could provide an additional site for cross-linking, potentially enhancing the adhesive's mechanical properties and thermal stability. |

| Benzoyl Groups | Not present in traditional RF resins. | Would increase the molecular weight and alter the polarity and steric nature of the resin, potentially affecting solubility and interaction with substrates. |

Biological Activities and Biomedical Research Potential of 2 Allyl 4,6 Dibenzoylresorcinol

Antioxidant Properties and Oxidative Stress Mitigation

The capacity of 2-Allyl-4,6-dibenzoylresorcinol to counteract oxidative stress is a cornerstone of its biomedical research potential. Oxidative stress, an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in a host of chronic diseases.

Mechanism of Free Radical Scavenging

The primary mechanism behind the antioxidant activity of this compound is attributed to its resorcinol (B1680541) core. The hydroxyl (-OH) groups attached to the aromatic ring are capable of donating hydrogen atoms to unstable free radicals. This process neutralizes the radicals, thereby terminating the damaging chain reactions they would otherwise initiate. The stability of the resulting phenoxyl radical from the compound is a key factor in its efficacy as an antioxidant. While direct mechanistic studies on this specific molecule are not widely published, the principle of hydrogen atom transfer is a well-established mechanism for phenolic antioxidants.

Cellular Antioxidant Activity Studies

In vitro studies have provided evidence of the antioxidant capabilities of this compound. Although specific cellular antioxidant assay data is not extensively detailed in publicly available literature, some reports indicate its significant radical scavenging activity. In a comparative study, this compound demonstrated superior antioxidant activity when compared to ascorbic acid (Vitamin C), a well-known antioxidant standard. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed to evaluate the antioxidant potential of such compounds.

Anti-inflammatory Effects and Cytokine Modulation

Chronic inflammation is a key player in the pathophysiology of numerous diseases. Research into the anti-inflammatory properties of this compound has shown promising results, particularly in its ability to modulate inflammatory signaling molecules.

In vitro studies have demonstrated that this compound can reduce the expression of key pro-inflammatory cytokines. Specifically, it has been shown to decrease the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human cell lines. These cytokines are central mediators of the inflammatory response, and their inhibition suggests a potential therapeutic role for this compound in inflammatory conditions. The precise signaling pathways through which it exerts these effects are an area for ongoing investigation.

Antimicrobial Activity and Mechanism of Action

The compound has also been evaluated for its ability to combat microbial growth. It has been tested against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

The proposed mechanism of its antimicrobial action involves the disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms. The lipophilic nature of the benzoyl groups may facilitate the compound's interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death. However, detailed studies, including the determination of Minimum Inhibitory Concentration (MIC) values, are required to fully characterize its antimicrobial spectrum and efficacy.

Research into Tyrosinase Inhibition for Hyperpigmentation Management

The resorcinol moiety within this compound suggests its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. Overactivity of this enzyme can lead to hyperpigmentation disorders.

Compounds containing a resorcinol structure are known to be effective tyrosinase inhibitors, often acting as competitive substrates for the enzyme. While direct research on this compound's tyrosinase inhibitory activity and its potential application in managing hyperpigmentation is not yet widely reported, its structural similarity to other known inhibitors makes this a compelling area for future investigation. The potential for this compound to modulate melanogenesis could be significant for the fields of dermatology and cosmetology.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity or Material Performance

The synthesis of new derivatives from a core molecule is a common strategy in drug discovery and materials science to enhance desired properties. nih.gov For 2-Allyl-4,6-dibenzoylresorcinol, future research will likely focus on creating novel analogues with improved biological activity or superior performance in material applications. This involves chemically modifying the core structure to influence its physicochemical properties.

Research into other complex organic molecules demonstrates that even small structural changes can lead to significant differences in bioactivity. nih.govnih.gov For instance, the development of novel benzotriazine and 4-anilinoquinazoline (B1210976) derivatives has led to compounds with potential applications in treating a range of diseases. nih.govnih.gov Similarly, modifying the this compound scaffold could lead to derivatives with enhanced efficacy. The synthesis of new resorcinol (B1680541) derivatives has already shown promise in creating compounds with various potential applications. jmchemsci.com

Exploration of Structure-Activity Relationships for Targeted Applications

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing compounds for specific purposes. Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a compound. nih.gov For this compound, a detailed SAR analysis would elucidate which parts of the molecule are crucial for its activity.

By systematically altering different functional groups on the this compound molecule and observing the effects on its biological or material properties, researchers can build a comprehensive SAR model. This approach has been successfully applied to other complex molecules, such as 4-isoxazolyl-1,4-dihydropyridines, to understand their unique interactions with biological targets. nih.gov Such studies would guide the rational design of more potent and selective derivatives of this compound.

Advanced Delivery Systems for Biomedical Applications

The efficacy of a bioactive compound is often dependent on its successful delivery to the target site within the body. Advanced delivery systems, such as nanoformulations, can improve the solubility, stability, and bioavailability of a compound. For a molecule like this compound, which is intended for research use in proteomics, its delivery to specific cellular or subcellular locations is critical. scbt.com

Future research could explore the encapsulation of this compound in liposomes, nanoparticles, or other drug delivery vehicles. These systems can be designed to target specific cells or tissues, thereby increasing the compound's effectiveness while minimizing potential off-target effects. The development of such delivery systems is a key aspect of translational research, bridging the gap between a promising compound and a viable therapeutic or research tool.

Sustainable Production and Circular Economy Aspects of this compound

In an era of increasing environmental awareness, the development of sustainable and "green" chemical processes is paramount. Future research on this compound should include the development of environmentally friendly synthesis methods. This could involve using less hazardous solvents, reducing energy consumption, and utilizing renewable starting materials.

Furthermore, the principles of a circular economy, which emphasize the recycling and reuse of materials, are becoming increasingly important in the chemical industry. rsc.orgnih.gov Research into the depolymerization of polymers back to their constituent monomers offers a promising path toward a circular economy for plastics and other materials. rsc.orgnih.gov Investigating whether this compound or its derivatives could be part of such a circular system, for example, as a recyclable component in a polymer, would be a significant step toward sustainability. nih.gov The transition to a circular economy presents both challenges and opportunities for small and medium-sized enterprises in the chemical sector. researchgate.net

Regulatory Science and Safety Assessment in Emerging Applications

As research into this compound and its derivatives progresses, a thorough evaluation of their safety and potential regulatory pathways will be necessary. fishersci.at This includes in-depth toxicological studies to assess any potential risks to human health and the environment. chemicalbook.com While currently designated for research purposes only, any future therapeutic or industrial applications would require rigorous safety testing to meet regulatory standards. scbt.comvulcanchem.com

The field of regulatory science will play a crucial role in navigating the complex landscape of product development and approval. This involves not only assessing safety but also establishing quality control standards for production.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery. beilstein-journals.org These technologies can be used to predict the properties of new molecules, optimize reaction conditions, and identify potential drug candidates from vast virtual libraries. beilstein-journals.org

In the context of this compound, AI and ML could be employed to:

Predict the bioactivity of novel derivatives, accelerating the discovery of more potent compounds.

Optimize the synthesis of this compound and its analogues, making the process more efficient and sustainable.

Analyze complex biological data to elucidate the mechanism of action of the compound.

By integrating these computational tools, researchers can significantly reduce the time and cost associated with traditional trial-and-error approaches to compound discovery and development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Allyl-4,6-dibenzoylresorcinol to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (based on solubility LogP = 5.2 ), reaction temperature (melting point: 180–182°C ), and stoichiometric ratios of allyl and benzoyl groups. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, leveraging the compound’s hydrogen bond acceptors (4) and donors (2) . Monitor reaction progress via TLC or HPLC, referencing the compound’s UV-Vis absorbance profile (λmax ~280 nm).

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on allyl protons (δ ~5.0–6.0 ppm) and aromatic benzoyl signals .

- Mass Spectrometry (MS) : Confirm molecular weight (358.39 g/mol) via high-resolution MS (HRMS) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1680 cm<sup>−1</sup> and hydroxyl (O–H) bands at ~3200 cm<sup>−1</sup> .

Q. How does the compound’s solubility profile influence experimental design in organic solvents?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) but moderate solubility in chloroform or DMSO (data from physical properties ) necessitates solvent screening for reactions. Use Hansen solubility parameters to predict miscibility and avoid precipitation during kinetic studies.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The compound’s stability is influenced by intramolecular hydrogen bonding (PSA = 64.5 Ų ) and allyl group reactivity. Compare thermal decomposition patterns using differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may arise from impurity profiles or assay conditions. Standardize testing using:

- Purity Validation : ≥98% purity via HPLC (retention time: ~12.5 min, C18 column) .

- Dose-Response Curves : Test across 0.1–100 µM in cell-based assays, noting cytotoxicity thresholds (CC50).

- Comparative Studies : Benchmark against structurally similar phenylpropanoids (e.g., methyl isoeugenol ).

Q. What computational approaches predict this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (SMILES: O=C(C1=CC=CC=C1)C2=C(O)C(=CC(=C2O)C(=O)C3=CC=CC=C3)CC=C ) against targets like 11β-HSD or acetyl-CoA carboxylase .

- QSAR Modeling : Corrogate logP (5.2) and topological polar surface area (64.5 Ų ) with inhibitory activity.

Q. How can researchers design experiments to study the compound’s photochemical behavior?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.